3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
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Overview
Description
3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound with the molecular formula C21H16N2O6 . This compound is characterized by the presence of a nitro group, a benzoic acid moiety, and a phenylmethoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of a suitable aromatic precursor, followed by esterification with phenylmethoxycarbonyl chloride, and finally, the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylamines, and substituted aromatic compounds .
Scientific Research Applications
3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is used in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenylhydroxylamine: A derivative of nitro compounds used in similar applications.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties.
Properties
IUPAC Name |
3-nitro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-20(25)17-10-16(11-19(12-17)23(27)28)15-6-8-18(9-7-15)22-21(26)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZTZUDBBBXTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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